Nikkomycin J Nikkomycin J Nikkomycin J is an insecticide solated from Streptomyces tendae.
Brand Name: Vulcanchem
CAS No.: 77368-59-3
VCID: VC0537219
InChI: InChI=1S/C25H32N6O13/c1-9(17(36)11-3-2-10(32)8-27-11)15(26)21(39)30-16(22(40)28-12(24(41)42)4-5-14(34)35)20-18(37)19(38)23(44-20)31-7-6-13(33)29-25(31)43/h2-3,6-9,12,15-20,23,32,36-38H,4-5,26H2,1H3,(H,28,40)(H,30,39)(H,34,35)(H,41,42)(H,29,33,43)
SMILES: CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N
Molecular Formula: C25H32N6O13
Molecular Weight: 624.6 g/mol

Nikkomycin J

CAS No.: 77368-59-3

Cat. No.: VC0537219

Molecular Formula: C25H32N6O13

Molecular Weight: 624.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Nikkomycin J - 77368-59-3

Specification

CAS No. 77368-59-3
Molecular Formula C25H32N6O13
Molecular Weight 624.6 g/mol
IUPAC Name 2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid
Standard InChI InChI=1S/C25H32N6O13/c1-9(17(36)11-3-2-10(32)8-27-11)15(26)21(39)30-16(22(40)28-12(24(41)42)4-5-14(34)35)20-18(37)19(38)23(44-20)31-7-6-13(33)29-25(31)43/h2-3,6-9,12,15-20,23,32,36-38H,4-5,26H2,1H3,(H,28,40)(H,30,39)(H,34,35)(H,41,42)(H,29,33,43)
Standard InChI Key JGINXUGXMDDSJF-GFGLMZOBSA-N
SMILES CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N
Canonical SMILES CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N
Appearance Solid powder

Introduction

Chemical Identity and Structural Features

Molecular Composition

Nikkomycin J (CAS: 77368-59-3) is a 624.6 g/mol compound with the molecular formula C25H32N6O13\text{C}_{25}\text{H}_{32}\text{N}_{6}\text{O}_{13} . Its structure comprises:

  • A peptidic backbone featuring L-glutamic acid and glycine residues.

  • A nucleoside moiety with a 5-(2,4-dioxopyrimidin-1-yl)tetrahydrofuran ring.

  • A hydroxypyridine group linked to a methylbutanoyl chain .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight624.6 g/mol
XLogP3-AA-6.3
Hydrogen Bond Donors10
Rotatable Bonds13
Exact Mass624.20273510 Da

The compound’s low lipophilicity (XLogP3-AA = -6.3) suggests high polarity, aligning with its water-soluble nature .

Stereochemical Configuration

Nikkomycin J exhibits multiple chiral centers, including:

  • (3S,4S) configuration in the hydroxypyridine-linked valyl group.

  • (2R,3β,4β,5α) orientation in the tetrahydrofuran ring . These stereochemical features are critical for its bioactivity, as evidenced by structure-activity relationship studies in related nikkomycins .

Biosynthesis in Streptomyces tendae

Genetic and Enzymatic Pathways

Nikkomycin J production in S. tendae involves a 14-gene cluster (nikA–nikN), with key enzymes including:

  • NikO: An enolpyruvyl transferase that catalyzes the addition of phosphoenolpyruvate to UDP-N-acetylglucosamine, forming the nucleoside scaffold .

  • L-Histidine Aminotransferase (HisAT): Linked to nikkomycin biosynthesis through the production of imidazole precursors .

Table 2: Key Biosynthetic Proteins

ProteinFunctionGene Location
NikOEnolpyruvyl transferase8 kb BamHI fragment
P8L-Histidine aminotransferaseOverlapping region
P2/P6Uncharacterized synthesis regulators6.5 kb PvuII fragment

Two-dimensional gel electrophoresis of S. tendae proteomes identified 10 proteins (P1–P10) exclusively expressed during nikkomycin production . Microsequencing revealed P8 as HisAT, while P2 and P6 reside on overlapping genomic fragments, suggesting coordinated regulation .

Antifungal Mechanism and Biological Activity

Chitin Synthase Inhibition

Like other nikkomycins, Nikkomycin J competitively inhibits chitin synthase (Ki ≈ 0.1–1 μM) . The nucleoside moiety mimics UDP-N-acetylglucosamine, binding the enzyme’s active site and preventing chitin polymerization . This mechanism is fungicidal against:

  • Candida albicans: Disruption of hyphal growth.

  • Aspergillus fumigatus: Prevention of conidial germination.

Synergistic Effects

In vitro studies on Nikkomycin Z demonstrate synergy with:

  • Echinocandins: Enhanced cell wall lysis.

  • Azoles: Increased membrane permeability . While direct data on Nikkomycin J are lacking, structural homology suggests similar synergistic potential .

Therapeutic Prospects and Challenges

Comparative Advantages Over Nikkomycin Z

Though less studied than Nikkomycin Z, Nikkomycin J offers:

  • Broader solubility: Due to additional hydroxyl groups.

  • Reduced toxicity: No hepatotoxicity observed in preliminary assays .

Current Limitations

  • Instability in serum: Rapid hydrolysis of the peptidic bond.

  • Limited bioavailability: <5% oral absorption in rodent models .

Table 3: Pharmacokinetic Parameters (Predicted)

ParameterValue
Oral Bioavailability4.2%
Half-life (IV)1.8 hours
Protein Binding89%

Recent Research Developments

Structural Optimization Efforts

  • Acylation of the amino group: Improved serum stability by 3-fold .

  • Liposomal encapsulation: Enhanced lung tissue concentration in murine models .

Genomic Insights

CRISPR-Cas9 editing of S. tendae has increased Nikkomycin J titers by 40% through overexpression of nikO and hisAT .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator